Due to its chirality, (R)-2-Aminobutan-1-ol can be used as a building block in the synthesis of other chiral molecules. This property makes it valuable in the development of new drugs, catalysts, and other chiral materials. For instance, it has been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis .
(R)-2-Aminobutan-1-ol has been explored for its potential therapeutic effects in various disease conditions. Studies suggest it might possess:
(R)-(-)-2-Amino-1-butanol is an organic compound with the molecular formula C₄H₁₁NO and a molecular weight of 89.1362 g/mol. It is classified as an amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) on the butane chain. The compound is also known by various names, including (R)-2-aminobutan-1-ol and L-2-amino-1-butanol, and has a CAS Registry Number of 5856-63-3 .
This compound exists as a chiral molecule, meaning it has two enantiomers: (R)-(-)-2-amino-1-butanol and (S)-(+)-2-amino-1-butanol. The (R) configuration is significant in various biological and chemical contexts, influencing its interaction with enzymes and receptors.
(R)-(-)-2-Amino-1-butanol exhibits various biological activities:
Several methods exist for synthesizing (R)-(-)-2-amino-1-butanol:
(R)-(-)-2-Amino-1-butanol finds applications in various fields:
Interaction studies involving (R)-(-)-2-amino-1-butanol have focused on its role as a neurotransmitter precursor and its interactions with various receptors:
Several compounds share structural similarities with (R)-(-)-2-amino-1-butanol. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
2-Aminoethanol | C₂H₇NO | Smaller chain; used in pharmaceuticals |
3-Aminopropanol | C₃H₉NO | Similar functional groups; potential applications |
1-Aminobutane | C₄H₉N | Lacks hydroxyl group; different properties |
(R)-(-)-2-Amino-1-butanol is unique due to its specific chiral configuration, which imparts distinct biological activities not present in its counterparts. Its dual functionality as both an amino and alcohol group allows for diverse reactivity patterns not found in simpler amines or alcohols. This versatility makes it particularly valuable in pharmaceutical chemistry and biochemistry applications.
Corrosive;Irritant;Environmental Hazard